Sculponeatin O
Overview
Description
Sculponeatin O is a diterpene derivative isolated from the plant Isodon sculponeata. This compound belongs to the ent-kaurane diterpenoids, a class of naturally occurring compounds known for their diverse biological activities. Isodon sculponeata, a perennial herb found mainly in southwest China, has been traditionally used for medicinal purposes, including the treatment of dysentery and beriberi .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sculponeatin O involves several key steps, including diastereoselective Nazarov cyclization and ring-closing metathesis reactions. These reactions are crucial for forming the bicyclo[3.2.1]octane ring system, a characteristic feature of this compound . The synthetic route typically starts with the parent ent-kaurene skeleton, followed by oxidative scission of the C6-C7 bond and subsequent skeletal rearrangements .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis, which involves complex organic reactions and precise control of reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Sculponeatin O undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Mechanism of Action
The mechanism of action of sculponeatin O involves its interaction with specific molecular targets and pathways. The compound has been shown to possess cytotoxic activity against cancer cell lines, which is attributed to the presence of enone functional groups. These groups are believed to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Sculponeatin O can be compared with other similar compounds, such as sculponeatin N and sculponeatic acid, which are also isolated from Isodon sculponeata . These compounds share similar structural features, including the ent-kaurane skeleton, but differ in their functional groups and biological activities. This compound is unique due to its specific enone functional groups, which contribute to its distinct cytotoxic properties .
List of Similar Compounds
- Sculponeatin N
- Sculponeatic acid
- Sculponeatin A
- Sculponeatin K
- Hyptadienic acid
Properties
IUPAC Name |
[(1R,2S,4R,9R,10S,13R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O4/c1-25(2)12-7-13-26(3)21-11-10-20-16-27(21,23(29)15-22(25)26)17-28(20,31)18-32-24(30)14-19-8-5-4-6-9-19/h4-6,8-9,20-23,29,31H,7,10-18H2,1-3H3/t20-,21+,22-,23+,26+,27-,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZFFMTZMGJLHA-ZXUQJNMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CC(C34C2CCC(C3)C(C4)(COC(=O)CC5=CC=CC=C5)O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1C[C@@H]([C@]34[C@H]2CC[C@H](C3)[C@](C4)(COC(=O)CC5=CC=CC=C5)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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